molecular formula C23H16FNO3 B2789581 4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923156-63-2

4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2789581
CAS No.: 923156-63-2
M. Wt: 373.383
InChI Key: GCHDCLVPHMOSNI-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a chromen-4-one scaffold substituted at the 2-position with a 4-methylphenyl group and at the 6-position with a benzamide moiety bearing a 4-fluoro substituent. The fluorine atom at the para position of the benzamide group enhances electronegativity and may influence binding interactions, while the 4-methylphenyl substituent contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-2-4-15(5-3-14)22-13-20(26)19-12-18(10-11-21(19)28-22)25-23(27)16-6-8-17(24)9-7-16/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHDCLVPHMOSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme. SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are key biochemical pathways in cellular respiration.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.

Result of Action

The inhibition of SDH by this compound leads to a decrease in cellular energy production. This can have various effects at the molecular and cellular level, depending on the type of cell and its energy requirements.

Biological Activity

4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound with significant potential in medicinal chemistry. Its structure combines elements known for their biological activity, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H16FNO3C_{23}H_{16}FNO_3, with a molecular weight of 373.4 g/mol. The presence of a fluoro group enhances its pharmacokinetic properties, while the chromenyl moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC23H16FNO3C_{23}H_{16}FNO_3
Molecular Weight373.4 g/mol
CAS Number923156-63-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chromenyl moiety can intercalate with DNA, potentially inhibiting cancer cell replication. Additionally, the fluoro group may enhance binding affinity to enzymes involved in inflammatory processes.

Key Mechanisms:

  • DNA Intercalation : Inhibits cancer cell proliferation.
  • Enzyme Modulation : Affects the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammation and cancer progression.

Case Studies

A notable study explored the anti-inflammatory effects of chromone-based compounds against COX-2 and LOX enzymes. The results indicated that modifications to the phenyl substituent significantly influenced inhibitory potency:

CompoundCOX-2 IC50 (μM)LOX IC50 (μM)
Compound A10.45.4
Compound B19.213.2

These findings suggest that structural variations can lead to significant differences in biological activity, highlighting the importance of further research on this compound.

Pharmacological Applications

The unique structure of this compound positions it as a promising candidate for:

  • Anti-inflammatory Drugs : Targeting COX and LOX pathways.
  • Anticancer Agents : Potentially effective against various malignancies through DNA interaction.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

The benzamide moiety in this compound can be modified with halogens or methoxy groups, leading to distinct physicochemical and biological properties:

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Fluoro C₂₇H₁₈FNO₃ 423.44 Potential kinase inhibitor
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Chloro C₂₃H₁₆ClNO₃ 389.8 Higher lipophilicity; structural studies
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 4-Bromo C₂₂H₁₄BrNO₃ 420.3 Screening for bioactivity
3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 3,4,5-Trimethoxy C₂₆H₂₃NO₆ 437.47 High molecular weight; drug screening

Key Observations :

  • Methoxy Groups : The trimethoxy substitution in the analogue from introduces steric hindrance and electron-donating effects, which may alter solubility and binding kinetics .

Substituent Variations on the Chromenone Ring

The 2-position of the chromenone ring is critical for modulating activity. Comparisons include:

Compound Name Substituent on Chromenone Ring Molecular Formula Key Structural Features
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-Fluorophenyl C₂₂H₁₄FNO₃ Ortho-fluorine induces electronic effects and conformational changes
4-Fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Methylphenyl C₂₇H₁₈FNO₃ Para-methyl enhances lipophilicity
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-Methylphenyl C₂₃H₁₆ClNO₃ Ortho-methyl may sterically hinder interactions

Key Observations :

  • Positional Effects: A 4-methylphenyl group (para-substituted) on the chromenone ring improves stability compared to ortho-substituted derivatives, as seen in .
  • Fluorine vs.

Physicochemical and Crystallographic Insights

  • Crystal Packing: The crystal structure of a related compound, 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide (), reveals intramolecular N–H⋯O and N–H⋯S hydrogen bonds, forming S(6) rings. Such interactions may stabilize the chromenone scaffold in the target compound .
  • Solubility : Brominated analogues (e.g., ) exhibit lower aqueous solubility due to increased molecular weight and halogen hydrophobicity .

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